2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
Structural Overview and Classification
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is classified as a heterocyclic organic compound featuring a complex bicyclic core structure. The molecular framework consists of a dihydropyrano[3,2-b]pyran system, which represents a fused ring arrangement where two pyran rings share a common edge. This structural motif places the compound within the broader category of benzopyran derivatives, though the specific fused pyran-pyran arrangement distinguishes it from more common chromene or coumarin structures.
The compound's structural complexity arises from the presence of multiple functional groups strategically positioned around the bicyclic core. The amino group occupies position 2 of the pyran ring system, providing basic character and potential hydrogen bonding capabilities. At position 3, a carbonitrile group introduces electron-withdrawing effects and serves as a reactive site for further chemical modifications. The 4-position hosts a 4-pyridinyl substituent, which significantly influences the compound's electronic properties and potential biological interactions through its nitrogen-containing aromatic ring.
The hydroxymethyl group at position 6 offers additional hydrogen bonding potential and represents a site for potential metabolic transformation or chemical derivatization. Position 8 contains a ketone functionality, designated as the oxo group, which contributes to the overall electronic distribution within the molecule and may participate in tautomeric equilibria. This combination of functional groups creates a molecule with diverse chemical reactivity patterns and multiple sites for intermolecular interactions.
| Structural Feature | Position | Functional Group | Chemical Properties |
|---|---|---|---|
| Basic Center | 2 | Amino (-NH₂) | Hydrogen bond donor, nucleophilic |
| Electron-withdrawing | 3 | Carbonitrile (-CN) | Electrophilic, reactive toward nucleophiles |
| Aromatic Substituent | 4 | 4-Pyridinyl | Basic nitrogen, π-π stacking interactions |
| Hydrogen Bonding | 6 | Hydroxymethyl (-CH₂OH) | Hydrogen bond donor/acceptor |
| Carbonyl System | 8 | Oxo (C=O) | Hydrogen bond acceptor, electrophilic |
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being this compound. Alternative naming conventions include the more concise form 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-4-yl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile, which explicitly indicates the hydrogen atoms at positions 4 and 8.
The compound is assigned Chemical Abstracts Service registry number 625376-10-5, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula is established as C₁₅H₁₁N₃O₄, indicating the presence of fifteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The molecular weight is precisely calculated as 297.26 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
International Chemical Identifier representations provide standardized structural encoding for database searches and computational applications. The Standard InChI notation for this compound is InChI=1S/C15H11N3O4/c16-6-10-12(8-1-3-18-4-2-8)14-13(22-15(10)17)11(20)5-9(7-19)21-14/h1-5,12,19H,7,17H2. The corresponding InChI Key, FGVLMYOPSKMFKW-UHFFFAOYSA-N, provides a shortened hash representation suitable for rapid database comparisons and structural searches.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 625376-10-5 |
| Molecular Formula | C₁₅H₁₁N₃O₄ |
| Molecular Weight | 297.26 g/mol |
| International Chemical Identifier Key | FGVLMYOPSKMFKW-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry | C1=CN=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Position Within Pyrano[3,2-b]pyran Family
The pyrano[3,2-b]pyran structural family represents a significant class of heterocyclic compounds characterized by the fusion of two pyran rings in a specific geometric arrangement. The basic pyrano[3,2-b]pyran core structure, with molecular formula C₈H₆O₂ and molecular weight 134.13 grams per mole, provides the fundamental scaffold upon which various substituents can be introduced to modulate biological activity and chemical properties. This bicyclic system is also known by alternative names including 1,5-dioxanaphthalene and pyranopyran, reflecting its structural relationship to naphthalene systems.
Within this family, this compound occupies a distinct position due to its specific substitution pattern and the presence of the 4-pyridinyl group. Related compounds in this family include derivatives with different aromatic substituents at position 4, such as the phenyl-substituted analog 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, which bears Chemical Abstracts Service number 194282-54-7 and molecular formula C₁₆H₁₂N₂O₄.
The family also encompasses compounds with varying heterocyclic substituents, including the 3-pyridinyl isomer with Chemical Abstracts Service number 625376-09-2, which differs only in the position of the nitrogen atom within the pyridine ring. Additionally, thiophene-containing analogs such as 2-amino-6-(hydroxymethyl)-8-oxo-4-(thiophen-2-yl)-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile expand the structural diversity within this compound class. These structural variations allow for systematic exploration of structure-activity relationships and optimization of desired biological properties.
The synthesis of pyrano[3,2-b]pyran derivatives typically involves multi-component reactions utilizing kojic acid as a starting material, which provides the hydroxymethyl and oxo functionalities inherent to this compound family. One-pot synthetic approaches have been developed using various aldehydes, malononitrile, and kojic acid under catalytic conditions, enabling efficient preparation of diverse family members. These synthetic methodologies have facilitated the exploration of this chemical space and contributed to the understanding of structure-property relationships within the pyrano[3,2-b]pyran family.
Historical Context and Research Development
The development of this compound and related pyrano[3,2-b]pyran derivatives emerged from broader research efforts focused on heterocyclic chemistry and the quest for novel bioactive compounds. The historical foundation for this compound class can be traced to investigations of kojic acid, a natural product derived from Aspergillus species, which served as a key starting material for the construction of the pyrano[3,2-b]pyran framework. Kojic acid's well-established role as a tyrosinase inhibitor provided initial motivation for developing structurally related compounds with potentially enhanced biological activities.
Research into efficient synthetic methodologies for pyrano[3,2-b]pyran derivatives gained momentum with the development of multi-component reaction strategies. Significant advances were achieved through the implementation of one-pot three-component reactions involving kojic acid, various aldehydes, and malononitrile or related active methylene compounds. These synthetic approaches demonstrated the feasibility of constructing complex heterocyclic structures under relatively mild conditions while achieving good to excellent yields in short reaction times.
The evolution of catalytic systems for pyrano[3,2-b]pyran synthesis represents another important aspect of the historical development. Early work established the utility of Lewis acid catalysts, with subsequent investigations exploring heterogeneous catalyst systems such as tin tetrachloride supported on silica gel nanoparticles. These developments addressed environmental concerns and operational simplicity while maintaining synthetic efficiency. The exploration of ionic liquid media, such as 1-butyl-3-methylimidazolium tetrafluoroborate, further expanded the green chemistry aspects of pyrano[3,2-b]pyran synthesis.
Contemporary research efforts have focused on expanding the structural diversity within the pyrano[3,2-b]pyran family through systematic variation of the aromatic or heterocyclic substituents at position 4. The incorporation of pyridinyl groups, including both 3-pyridinyl and 4-pyridinyl isomers, has provided opportunities to explore the effects of nitrogen positioning on biological activity and chemical reactivity. This systematic approach to structural modification has contributed to a deeper understanding of structure-activity relationships and has informed the design of compounds with optimized properties for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-4-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-6-10-12(8-1-3-18-4-2-8)14-13(22-15(10)17)11(20)5-9(7-19)21-14/h1-5,12,19H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLMYOPSKMFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Approaches
Purification and Characterization
Post-synthesis purification is critical due to the compound’s polarity and structural complexity:
-
Chromatography :
-
Recrystallization :
-
Spectroscopic Validation :
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 374.3 g/mol
- IUPAC Name : 2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
These properties contribute to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-amino-6-(hydroxymethyl)-8-oxo derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential for development as antimicrobial agents in pharmaceutical formulations .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have shown that similar pyrano derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: Synthesis of Pyrano Derivatives
A study focused on the synthesis of pyrano derivatives highlighted the efficiency of using arylidene malononitrile as a starting material in aqueous conditions, resulting in high yields without the need for toxic solvents. The synthesized compounds were then tested for biological activity, confirming their potential as drug candidates .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 6h) increase melting points and may enhance binding stability compared to electron-donating groups (e.g., methoxy in 6k) .
- Heteroaromatic Substituents : Thienyl (C4H3S) and pyridinyl groups introduce heteroatoms, altering solubility and electronic properties. For example, the pyridinyl group in the target compound may improve aqueous solubility due to its basic nitrogen .
- Spectral Signatures : The nitrile group (C≡N) consistently appears at ~2190–2200 cm⁻¹ in IR spectra, while aromatic protons in NMR vary based on substituent electronegativity .
Biological Activity
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique heterocyclic structure. This compound, characterized by its pyrano[3,2-b]pyran framework, has garnered attention due to its potential biological activities. The presence of functional groups such as an amino group, hydroxymethyl group, and carbonitrile moiety enhances its chemical reactivity and biological properties.
Molecular Characteristics
- Molecular Formula : C15H11N3O4
- Molecular Weight : 297.27 g/mol
- InChIKey : SDGVJEBYEJGBTE-UHFFFAOYSA-N
Pharmacological Potential
Research indicates that compounds in the dihydropyrano[3,2-b]pyran class exhibit a variety of biological activities. The specific biological activities of this compound require further exploration through pharmacological studies. Initial findings suggest potential applications in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties similar to other derivatives in its class.
- Anti-inflammatory Effects : There is evidence suggesting that compounds related to this structure may have greater anti-inflammatory activity than established agents like curcumin .
- Anticancer Properties : The structural features of this compound may contribute to anticancer activity by targeting various cellular pathways.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound suggests distinct biological activities not observed in other similar compounds. Comparative studies with structurally related compounds can help elucidate these differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyldihydropyrano[3,2-b]pyran-3-carbonitrile | Similar pyrano structure with phenyl group | Demonstrated higher antimicrobial activity |
| 2-Amino-6-(hydroxymethyl)-8-oxo-4-naphthyl-dihydropyrano[3,2-b]pyran-3-carbonitrile | Contains naphthyl instead of pyridyl | Enhanced lipophilicity may improve bioavailability |
| 2-Amino-6-(hydroxymethyl)-8-oxo-4-methylfuran-dihydropyrano[3,2-b]pyran | Contains furan ring | Exhibited unique antioxidant properties |
Antimicrobial Studies
Recent research has highlighted the antimicrobial potential of related compounds. For instance, derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Research
In studies examining anti-inflammatory effects, certain derivatives demonstrated superior efficacy compared to traditional anti-inflammatory agents. These findings suggest that this compound could be a promising candidate for developing new anti-inflammatory medications.
Anticancer Mechanisms
Research into the anticancer mechanisms of related compounds has revealed their ability to induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases involved in cell death pathways. This mechanism highlights the potential for developing therapeutic agents targeting cancer cell proliferation and survival pathways .
Q & A
Q. What are the key considerations for optimizing synthetic yield of this compound?
To maximize yield, focus on solvent selection, reaction time, and stoichiometric ratios. For example, polar aprotic solvents like DMF or methanol (used in analogous syntheses) enhance nucleophilic reactivity in multi-step heterocyclic formations . Control reaction temperatures (e.g., reflux at 80–100°C) to balance reaction progress and side-product formation. Purification via flash column chromatography with gradient elution (e.g., 30–60% ethyl acetate/hexane) effectively isolates the target compound while removing unreacted intermediates .
Q. How can I confirm the presence of the cyano (-CN) group in this compound?
Use IR spectroscopy to identify the characteristic nitrile stretch near 2190–2250 cm⁻¹ . Cross-validate with ¹³C NMR , where the cyano carbon typically resonates at δ 115–125 ppm. For ambiguous cases, perform HSQC/HMBC experiments to correlate the carbon with adjacent protons and confirm connectivity .
Intermediate Research Questions
Q. What methods resolve overlapping signals in NMR analysis of this compound?
Overlapping aromatic protons (e.g., pyridinyl or pyran moieties) can be resolved using:
- COSY/TOCSY to identify scalar couplings between adjacent protons.
- NOESY/ROESY to detect spatial proximity in rigid regions (e.g., dihydropyran rings).
- DEPT-135 to differentiate CH, CH₂, and CH₃ groups in complex spectra . For example, in a structurally similar compound, a singlet at δ 4.52 ppm was assigned to the pyran CH proton using NOESY correlations .
Q. How do I mitigate competing side reactions during synthesis?
Competing pathways (e.g., polymerization or alternative cyclization) are minimized by:
- Controlling moisture levels : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Catalyst optimization : Lewis acids like AcOH or NH₄OAc (used in analogous pyrano[3,2-b]pyran syntheses) enhance regioselectivity .
- Stepwise monitoring : Use TLC or HPLC at intermediate stages to detect side products early .
Advanced Research Questions
Q. How can I address contradictory spectroscopic data between synthetic batches?
Contradictions (e.g., shifts in NH₂ or pyridinyl signals) may arise from:
- Polymorphism : Perform X-ray crystallography to confirm solid-state structure consistency.
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃, as hydrogen bonding in DMSO can deshield protons .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal conformational equilibria in flexible regions like the dihydropyran ring .
Q. What strategies improve regioselectivity in functionalizing the pyrano[3,2-b]pyran core?
Regioselective modifications (e.g., at C-6 hydroxymethyl or C-4 pyridinyl positions) require:
- Protecting groups : Temporarily block the hydroxymethyl group with acetyl or TBS before introducing substituents at other positions .
- Computational modeling : DFT calculations predict electrophilic/nucleophilic sites. For example, the pyridinyl nitrogen’s electron-withdrawing effect directs electrophiles to C-3 carbonitrile .
- Cross-coupling reactions : Suzuki-Miyaura coupling at C-4 pyridinyl (if halogenated) enables aryl/heteroaryl diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
